Trifluoromethanesulfonate

Overview

Description

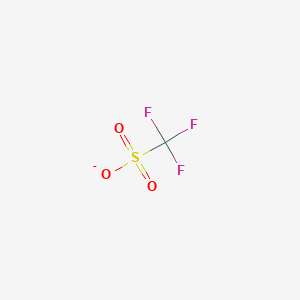

Trifluoromethanesulfonate (CF₃SO₃⁻), commonly referred to as triflate, is a highly stable anion derived from trifluoromethanesulfonic acid (CF₃SO₃H). Its derivatives, such as methyl this compound (MeOTf) and trimethylsilyl this compound (TMSOTf), are widely used in organic synthesis due to the exceptional leaving group ability of the triflate moiety. The strong electron-withdrawing effect of the CF₃ group stabilizes the anion, making triflates highly reactive in substitution and elimination reactions . Structural studies reveal that the carbonyl groups in triflate-containing compounds exhibit double bond character (e.g., C=O bond lengths of 1.19 Å), confirming their resonance stabilization .

Scientific Research Applications

Organic Synthesis

Trifluoromethanesulfonate as a Reactant:

this compound is widely utilized in organic synthesis due to its ability to activate various substrates. A notable application is in the activation of ketones and aldehydes, where it enhances electrophilicity, facilitating reactions such as silylation and glycosylation. For instance, trimethylsilyl this compound (TMSOTf) is often employed to generate silyl enol ethers from ketones and aldehydes .

Case Study: Glycosylation Reactions

In a study exploring glycosylation reactions, triflate was used as a nucleophile in the reaction of glycosyl trichloroacetimidates with TMSOTf. The results demonstrated that triflate could act either as a stoichiometric or catalytic nucleophile, significantly improving reaction yields .

Catalysis

Role in Catalytic Processes:

this compound serves as an effective catalyst in various chemical transformations. Its high nucleophilicity compared to other anions allows for enhanced reactivity in nucleophilic substitution reactions. For example, methyl this compound has been shown to catalyze the regioselective N-functionalization of heterocycles .

Table 1: Comparison of Triflate with Other Catalysts

| Catalyst Type | Nucleophilicity | Reaction Type | Reference |

|---|---|---|---|

| This compound | High | N-substitution | |

| Triflimide | Moderate | Aldol reactions | |

| Hexafluorophosphate | Low | Ionic liquid applications |

Ionic Liquids

Ionic Liquid Applications:

Ionic liquids containing this compound anions exhibit unique physicochemical properties that make them suitable for various applications, including electrochemical devices. For instance, studies have shown that triflate-based ionic liquids demonstrate higher ionic conductivity and electrochemical stability compared to their hexafluorophosphate counterparts .

Case Study: Supercapacitors

Research on supercapacitors using triflate-based biopolymer electrolytes revealed superior performance metrics such as specific capacitance and energy density. The enhanced electrochemical properties were attributed to the larger size and delocalization characteristics of the triflate anion, which facilitated better ion mobility within the electrolyte matrix .

Biomedical Applications

Anticancer Potential:

Recent studies have highlighted the cytotoxic effects of ionic liquids containing this compound on cancer cells. For example, 1-decyl-3-methylimidazolium this compound exhibited significantly higher cytotoxicity against MCF-7 breast cancer cells compared to conventional chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Comparison

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling trifluoromethanesulfonate salts in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to potential skin/eye irritation . Use fume hoods for procedures involving volatile this compound derivatives (e.g., methyl this compound) to avoid inhalation . Store salts under inert gas (e.g., argon) and protect from light to prevent decomposition . For hygroscopic variants (e.g., lithium this compound), ensure anhydrous conditions using molecular sieves or gloveboxes .

Q. How can researchers verify the purity and structural integrity of this compound salts?

- Methodological Answer :

- Purity : Chelometric titration (e.g., for hafnium this compound) quantifies metal content, while gravimetric analysis post-ignition confirms oxide formation .

- Structural Validation : Infrared (IR) spectroscopy identifies characteristic S-O and C-F stretches (~1200–1350 cm⁻¹). Fluorine nuclear magnetic resonance (¹⁹F NMR) confirms triflate anion presence (δ ~ -78 ppm) .

- Example : Hafnium this compound (≥90% purity) showed 99% purity via titration and matched IR/FNMR reference spectra .

Advanced Research Questions

Q. How should researchers address contradictions in reported toxicity and environmental impact data for this compound derivatives?

- Methodological Answer : Many safety data sheets lack ecotoxicological data (e.g., bioaccumulation, soil mobility) . To resolve discrepancies:

Conduct literature reviews for analogues (e.g., sodium this compound’s aquatic toxicity ).

Perform in silico assessments using tools like EPA’s ECOSAR for predictive modeling .

Validate experimentally via microbial toxicity assays (e.g., Daphnia magna LC₅₀ tests) and soil column studies .

Q. What mechanistic roles do this compound salts play in catalytic asymmetric reactions?

- Methodological Answer : Triflate salts (e.g., hafnium, copper) act as Lewis acids due to their high electrophilicity and low nucleophilicity. Example protocol:

Optimization : Screen metal triflates (e.g., Cu(OTf)₂ vs. Zn(OTf)₂) in benzotrifluoride solvent to enhance enantioselectivity .

Kinetic Analysis : Monitor reaction progress via HPLC or chiral GC to determine turnover frequencies.

Case Study : Copper(II) this compound promoted glycosylation with 85% yield and >90% ee under anhydrous conditions .

Q. How can researchers characterize decomposition pathways of this compound salts under thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., dysprosium this compound decomposes at >200°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., HF, SOₓ, carbon oxides) .

- Mitigation : Use calcium carbonate traps to neutralize HF emissions during high-temperature reactions .

Q. Key Research Gaps and Recommendations

- Ecotoxicology : Prioritize long-term degradation studies for this compound ionic liquids (e.g., [Bmpyr][OTf]) in aquatic systems .

- Reaction Design : Explore solvent-free conditions using zinc this compound for sustainable catalysis .

- Data Reproducibility : Cross-validate purity assays (e.g., titration vs. ICP-MS) for rare-earth triflates like praseodymium(III) salts .

Comparison with Similar Compounds

Chemical Reactivity

- Trifluoromethanesulfonate vs. Non-Fluorinated Sulfonates (e.g., Tosylates, Mesylates): Triflates are superior leaving groups compared to tosylates (CH₃C₆H₄SO₃⁻) and mesylates (CH₃SO₃⁻). The CF₃ group’s electronegativity lowers the energy barrier for bond cleavage, enabling faster reaction rates. For instance, methyl triflate (MeOTf) achieves chemoselective alkylation of carboxylic acids with a 5:1 oxygen/sulfur alkylation ratio under microwave conditions, outperforming non-fluorinated analogs .

- Triflates vs. Imidazolylsulfonates:

Imidazolylsulfonate-based benzyne precursors (e.g., 2-(trimethylsilyl)phenyl imidazolylsulfonate) serve as alternatives to triflates in aryne generation. However, triflates like 2-(trimethylsilyl)phenyl triflate offer higher yields (66% over three steps) and broader synthetic utility .

Physical Properties

Triflates generally exhibit lower boiling points and higher volatility compared to bulkier sulfonates, facilitating their use in low-temperature reactions.

Key Research Findings

- Synthetic Efficiency: Triflates enable gram-scale synthesis of aryne precursors (66% yield) with minimal purification .

- Catalytic Use: Iron(III)-trifluoromethanesulfonate catalyzes the synthesis of thermally activated delayed fluorescence (TADF) materials, highlighting its role in advanced material science .

- Electrochemical Degradation: In lignin depolymerization, triflate ionic liquids (e.g., 1-ethyl-3-methylimidazolium triflate) show reduced over-oxidation compared to methanesulfonate systems, preserving product yields .

Limitations and Alternatives

While triflates dominate in reactivity, alternatives like imidazolylsulfonates are emerging for specialized applications, such as benzyne generation under milder conditions . Non-fluorinated sulfonates remain cost-effective for large-scale industrial processes where extreme reactivity is unnecessary .

Properties

CAS No. |

37181-39-8 |

|---|---|

Molecular Formula |

CF3O3S- |

Molecular Weight |

149.07 g/mol |

IUPAC Name |

trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)/p-1 |

InChI Key |

ITMCEJHCFYSIIV-UHFFFAOYSA-M |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-] |

Synonyms |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.